



## In-Depth Technical Guide: Quizartinib-d8

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Compound of Interest		
Compound Name:	Quizartinib-d8	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **Quizartinib-d8**, a deuterated analog of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib. This document is intended to support research and development activities by providing key data on its chemical and physical properties, analytical methods for its characterization, and its biological context.

### **Quantitative Data Summary**

While a specific Certificate of Analysis for a single batch of **Quizartinib-d8** is not publicly available, the following tables summarize typical quality control data based on information from various suppliers and related scientific literature. It is important to note that some data pertains to the non-deuterated parent compound, Quizartinib, and is provided here for reference.

Table 1: Physical and Chemical Properties



Property	Specification	Source
Chemical Name	N-(5-(tert-butyl)isoxazol-3-yl)- N'-(4-(7-(2-morpholinoethoxy- d8)imidazo[2,1-b]benzothiazol- 2-yl)phenyl)urea	Inferred from Quizartinib structure
Synonyms	AC220-d8	[1]
CAS Number	1300734-19-3	[1]
Molecular Formula	C29H24D8N6O4S	Inferred from Quizartinib structure
Molecular Weight	568.78 g/mol	Calculated
Appearance	White to off-white powder	[2]
Purity (Quizartinib)	≥98%	[2][3]
Purity ([2H4]-Quizartinib)	>95%	[4]
Solubility (Quizartinib)	Soluble in DMSO (to 100 mM)	[3]

Table 2: Analytical Data Summary

Analytical Test	Typical Results
High-Performance Liquid Chromatography (HPLC)	Purity ≥98% (for Quizartinib)
Mass Spectrometry (MS)	Consistent with the expected mass for the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Spectrum consistent with the deuterated structure.

### **Experimental Protocols**

Detailed methodologies for the quality control and analysis of Quizartinib and its deuterated analogs are crucial for accurate research. The following protocols are based on published



analytical methods.[4]

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a Quizartinib sample.

#### Instrumentation:

HPLC system with a UV detector

#### **Chromatographic Conditions:**

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
- Flow Rate: 1.0 mL/min
- · Detection: UV at 254 nm
- Injection Volume: 10 μL
- Column Temperature: 30°C

#### Method:

- Prepare a standard solution of Quizartinib of known concentration in a suitable solvent (e.g., DMSO).
- Prepare the sample solution of Quizartinib at a similar concentration.
- Inject the standard and sample solutions into the HPLC system.
- Analyze the resulting chromatograms to determine the peak area of Quizartinib and any impurities.



 Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

## Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

This method is adapted from a validated assay for the quantification of Quizartinib in plasma, using a deuterated internal standard ([2H4]-Quizartinib).[4]

Objective: To accurately quantify **Quizartinib-d8** in a biological matrix.

#### Instrumentation:

 UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

#### **UPLC Conditions:**

- Column: Acquity UPLC BEH C18 1.7 μm (2.1 × 100 mm)[4]
- Mobile Phase A: 10 mM ammonium acetate and 0.1% acetic acid in water[4]
- Mobile Phase B: 0.1% acetic acid in acetonitrile[4]
- Gradient: A linear gradient from 30% to 99% of mobile phase B.[4]
- Flow Rate: 0.4 mL/min[4]
- Column Temperature: 45°C[4]
- Injection Volume: 3 μL[4]

#### MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
- Multiple Reaction Monitoring (MRM) Transitions:



- Quizartinib: m/z 561.2 → 420.9 (quantifier), 561.2 → 114 (qualifier)[4]
- [2H4]-Quizartinib (Internal Standard): Specific transition to be determined based on the deuteration pattern.
- Cone Voltage: 40 V (for Quizartinib)[4]
- Collision Energy: 30 eV (for quantifier ion) and 40 eV (for qualifier ion) for Quizartinib[4]

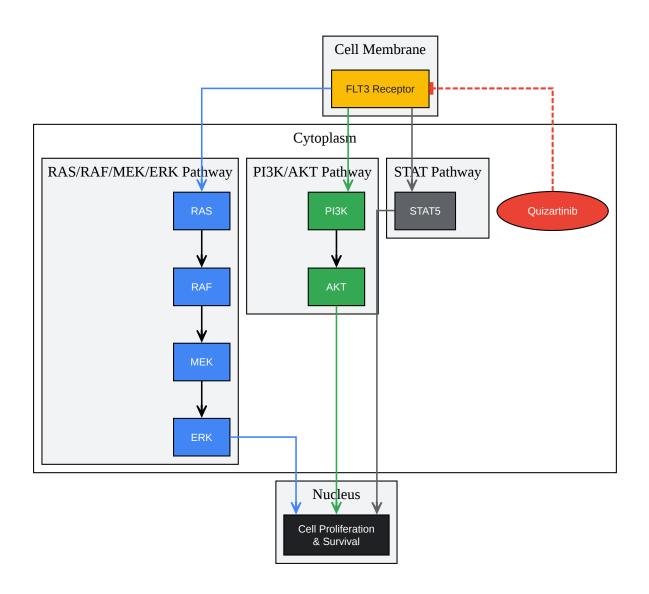
#### Method:

- Sample Preparation: Perform a liquid-liquid extraction of the plasma samples.
- Calibration Standards: Prepare a series of calibration standards with known concentrations of Quizartinib-d8 and a fixed concentration of the internal standard.
- Analysis: Inject the prepared samples and calibration standards into the UPLC-MS/MS system.
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of **Quizartinib-d8** in the unknown samples from the calibration curve.

# Mandatory Visualizations Signaling Pathway of FLT3 and Inhibition by Quizartinib

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in Acute Myeloid Leukemia (AML) and lead to its constitutive activation.[5][6] This results in the uncontrolled proliferation of leukemia cells through the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[7][8] Quizartinib is a potent and selective inhibitor of FLT3, binding to the ATP-binding site of the receptor and preventing its autophosphorylation and subsequent activation of these downstream pathways.[7]





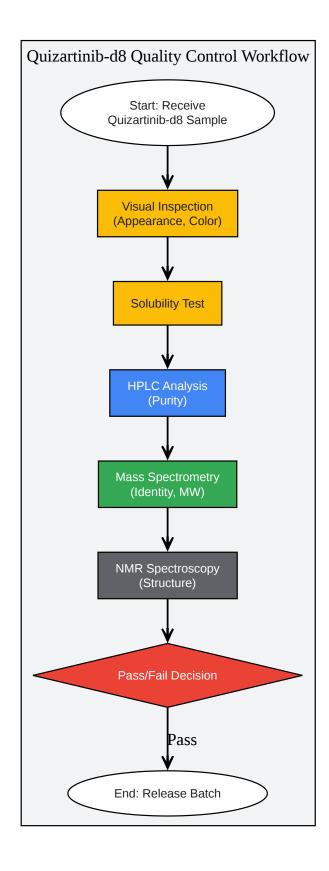
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Caption: FLT3 signaling and inhibition by Quizartinib.

## Experimental Workflow for Quizartinib-d8 Quality Control



The quality control of **Quizartinib-d8** involves a series of analytical tests to ensure its identity, purity, and quality. A typical workflow is outlined below.





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Caption: Quality control workflow for **Quizartinib-d8**.

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